molecular formula C11H9ClN2O B091221 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 17952-83-9

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No. B091221
CAS RN: 17952-83-9
M. Wt: 220.65 g/mol
InChI Key: LEAGCIWJKRFYRT-UHFFFAOYSA-N
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Description

“6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one” is a chemical compound with the molecular formula C11H9ClN2O . It is also known as 6-chloro-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride . The compound is typically in solid form .


Molecular Structure Analysis

The InChI code for “6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one” is provided in some databases . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

The molecular weight of “6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one” is 220.66 . It is typically stored at normal temperatures .

Scientific Research Applications

  • Mass Spectrometry as a Tool in the Maillard Reaction : This study discusses the preparation of new 6-methoxy-tetrahydro-β-carboline derivatives, including similar compounds to 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one, via the Maillard reaction using 5-methoxytryptamine and various aldehydes. The compounds were characterized using electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS), highlighting the utility of mass spectrometry in synthesizing and analyzing similar compounds (Goh, Mordi, & Mansor, 2015).

  • Antioxidant and Cytotoxicity Properties of 6-Methoxy Tetrahydro-β-carbolines : This research explored the antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, similar to the compound . The derivatives were prepared via the Maillard reaction and showed moderate antioxidant properties. The study provided insights into the potential health benefits and risks of these compounds (Goh et al., 2015).

  • Synthesis of Tetrahydro-β-carbolinones and Their Derivatives : Another study focused on synthesizing derivatives of tetrahydro-β-carbolinones, including 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles, which are structurally related to 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one. The study's findings contribute to understanding the synthesis and potential applications of such compounds (Bobowski, 1983).

  • Stereochemistry of Tetrahydro-β-carbolinones : Research on the stereochemistry of similar compounds, including 1,6,7,12b-Tetrahydro-2H,4H-[1,2] oxazino[3′,4′:1,2]-pyrido[3,4-b]indole, provides insights into the molecular structures and properties of such compounds, which can be crucial for their scientific applications (Crabb & Mitchell, 1971).

  • Antitumor Activity of Pyrido[3,4-b]indoles : A study investigating the synthesis and antitumor activity of pyrido[3,4-b]indoles, including 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles, revealed a new class of antineoplastic agents. These findings suggest potential therapeutic applications for compounds similar to 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (Nguyen et al., 1990).

  • Synthesis of 2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]indole Triazole Derivatives as Potent TRPV1 Antagonists : This research describes the design, synthesis, and pharmacological evaluation of TRPV1 antagonists based on the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole structure. These findings suggest the potential use of such compounds in pain management (Li et al., 2019).

Safety And Hazards

The compound is associated with a GHS07 pictogram, which indicates that it may cause skin irritation, eye irritation, or respiratory irritation . The compound is typically handled with standard laboratory safety procedures.

properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAGCIWJKRFYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170824
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

CAS RN

17952-83-9
Record name 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.057
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Record name 6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1
Citations
MJ Thompson, JC Louth, SM Little… - …, 2012 - Wiley Online Library
Malaria is one of the world’s most devastating parasitic diseases, causing almost one million deaths each year. Growing resistance to classical antimalarial drugs, such as chloroquine, …

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